molecular formula C11H24Cl2N2O B1441817 4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride CAS No. 1219957-48-8

4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride

Cat. No.: B1441817
CAS No.: 1219957-48-8
M. Wt: 271.22 g/mol
InChI Key: PANSPPLUBSRNSH-UHFFFAOYSA-N
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Description

4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2O and its molecular weight is 271.22 g/mol. The purity is usually 95%.
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Biological Activity

4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to a range of biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O, and it features a morpholine ring connected to a piperidine moiety through an ethyl linker. This structural configuration is crucial for its biological activity.

1. Enzymatic Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly cholinesterases. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly noteworthy as these enzymes are critical in neurotransmission.

Enzyme IC50 (µM) Source
AChE0.092Human Cells
BChE0.014Equine Cells

These values indicate that the compound exhibits strong inhibitory activity, making it a candidate for therapeutic applications in conditions like Alzheimer’s disease where cholinesterase inhibition is beneficial .

2. Cytotoxicity

The cytotoxic effects of the compound have been evaluated using the MTT assay on various cancer cell lines. The results show that at effective concentrations, the compound induces apoptosis without significant toxicity to normal cells.

Cell Line IC50 (µM) Toxicity
NIH3T3 (Fibroblast)>1000Low
MCF-7 (Breast Cancer)15.5Moderate

This suggests that while the compound can inhibit cancer cell proliferation, it maintains a favorable safety profile against normal cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Binding : The compound binds to the active sites of AChE and BChE, forming hydrogen bonds with key amino acid residues, which inhibits their activity.
  • Cell Signaling Pathways : It may also influence cell signaling pathways related to apoptosis and cell proliferation, contributing to its cytotoxic effects on cancer cells .

Study 1: Cholinesterase Inhibition

A recent study evaluated the structure-activity relationship (SAR) of various derivatives of morpholine and piperidine compounds. It was found that modifications to the piperidine ring significantly enhanced cholinesterase inhibitory activity, with this compound being one of the most potent inhibitors tested .

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

4-(2-piperidin-2-ylethyl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSPPLUBSRNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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